molecular formula C14H12BrN5O3 B14997909 2-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methoxybenzamide

2-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methoxybenzamide

Cat. No.: B14997909
M. Wt: 378.18 g/mol
InChI Key: XTHLBHJCCJQTLD-UHFFFAOYSA-N
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Description

2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE can be achieved through a series of chemical reactions involving enaminonitriles and benzohydrazides. One method involves a microwave-mediated, catalyst-free, and eco-friendly approach. This tandem reaction includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants in toluene at 120°C for 24 hours .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For example, it acts as an inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex and the subsequent activation of apoptotic pathways.

Comparison with Similar Compounds

Similar compounds to 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE include:

The uniqueness of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12BrN5O3

Molecular Weight

378.18 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C14H12BrN5O3/c1-7-11(13(22)20-14(18-7)16-6-17-20)19-12(21)9-5-8(23-2)3-4-10(9)15/h3-6H,1-2H3,(H,19,21)(H,16,17,18)

InChI Key

XTHLBHJCCJQTLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=C(C=CC(=C3)OC)Br

Origin of Product

United States

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